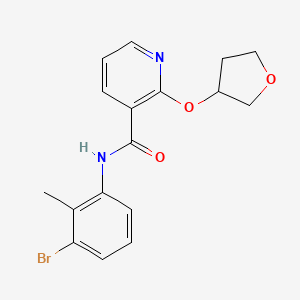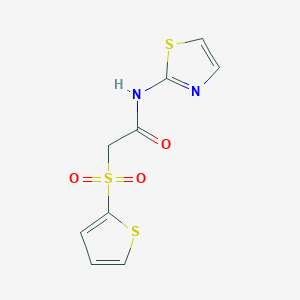
N-(1,3-thiazol-2-yl)-2-(thiophen-2-ylsulfonyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1,3-thiazol-2-yl)-2-(thiophen-2-ylsulfonyl)acetamide, also known as TTA-A2, is a chemical compound that has been widely studied for its potential use in scientific research. TTA-A2 is a small molecule that has shown promise in a variety of applications, including as a tool for studying the mechanisms of action of certain proteins and as a potential therapeutic agent for various diseases.
Wissenschaftliche Forschungsanwendungen
Optoelectronic Properties
Research has focused on the synthesis and characterization of thiazole-containing monomers for optoelectronic applications. Specifically, studies on thiazole-based polythiophenes, including derivatives of N-(thiazol-2-yl)−2-(thiophen-3-yl)acetamide, have shown promising optoelectronic properties. These compounds exhibit desirable optical band gaps and switching times, suggesting potential uses in electronic and photonic devices (Camurlu & Guven, 2015).
Antitumor Activity
Several derivatives of N-(1,3-thiazol-2-yl)-2-(thiophen-2-ylsulfonyl)acetamide have been synthesized and evaluated for their antitumor activities. For instance, research into benzothiazole and thiazolidinone derivatives has shown considerable anticancer activity against a range of cancer cell lines, highlighting the therapeutic potential of these compounds in oncology (Yurttaş, Tay, & Demirayak, 2015).
Antimicrobial and Antifungal Activities
New derivatives synthesized from the N-(1,3-thiazol-2-yl)-2-(thiophen-2-ylsulfonyl)acetamide framework have been evaluated for antimicrobial and antifungal activities. Studies have demonstrated that these compounds exhibit significant inhibitory effects against various Gram-positive and Gram-negative bacteria, as well as fungal pathogens, suggesting their potential application in developing new antimicrobial agents (Baviskar, Khadabadi, & Deore, 2013).
Eigenschaften
IUPAC Name |
N-(1,3-thiazol-2-yl)-2-thiophen-2-ylsulfonylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3S3/c12-7(11-9-10-3-5-16-9)6-17(13,14)8-2-1-4-15-8/h1-5H,6H2,(H,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNPTTZOGMQTVLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)S(=O)(=O)CC(=O)NC2=NC=CS2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

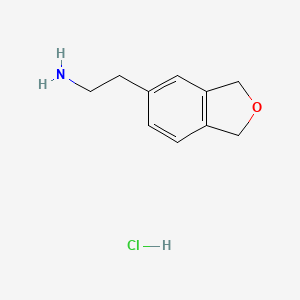
![1-([1,1'-Biphenyl]-4-yl)-2-((5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio)ethanone](/img/structure/B2859426.png)
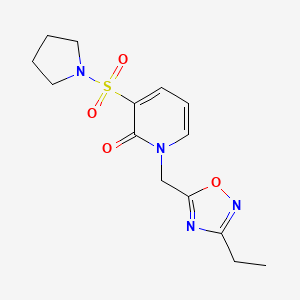
![[2-(2-Adamantyl)ethyl]amine hydrochloride](/img/structure/B2859429.png)
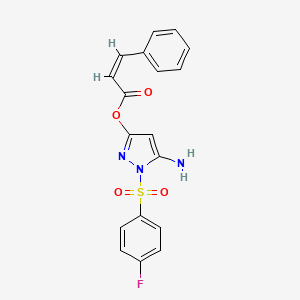
![(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(2-chlorophenyl)methanone](/img/structure/B2859431.png)
![1,6-dimethyl-3-{3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}quinolin-4(1H)-one](/img/structure/B2859435.png)
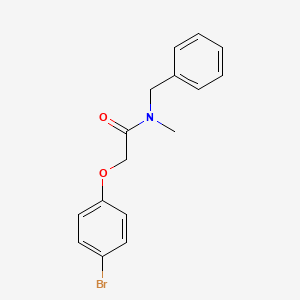
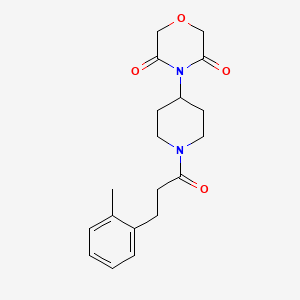
![2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(6-fluorobenzo[d]thiazol-2-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2859439.png)
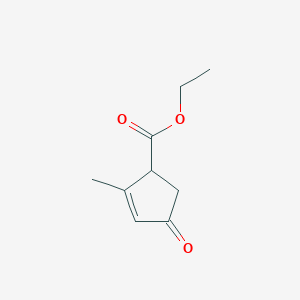
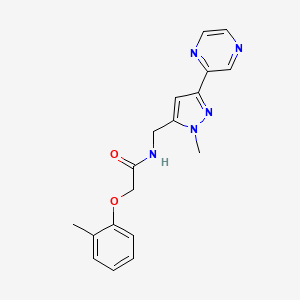
![1-(3-Chlorobenzyl)-2-oxo-5-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3-pyridinecarbonitrile](/img/structure/B2859444.png)
